molecular formula C14H14N2O3 B15105711 N-cyclopropyl-4-hydroxy-8-methoxyquinoline-3-carboxamide

N-cyclopropyl-4-hydroxy-8-methoxyquinoline-3-carboxamide

Cat. No.: B15105711
M. Wt: 258.27 g/mol
InChI Key: RTRFZICHXGPSOM-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-hydroxy-8-methoxyquinoline-3-carboxamide is a quinoline derivative known for its diverse biological activities. Quinoline compounds are widely recognized for their applications in medicinal chemistry, particularly due to their antimicrobial, anticancer, and antifungal properties . The unique structure of this compound, which includes a cyclopropyl group, a hydroxy group, and a methoxy group, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-hydroxy-8-methoxyquinoline-3-carboxamide typically involves the functionalization of the quinoline scaffold. One common method involves the reaction of aniline derivatives with malonic acid equivalents, followed by cyclization to form the quinoline core .

Industrial Production Methods

Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols to enhance yield and reduce environmental impact . These methods ensure the efficient and sustainable production of this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-hydroxy-8-methoxyquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides for substitution reactions . These reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

Uniqueness

N-cyclopropyl-4-hydroxy-8-methoxyquinoline-3-carboxamide is unique due to the presence of the cyclopropyl group, which enhances its biological activity and selectivity. The combination of hydroxy and methoxy groups further contributes to its distinct chemical properties and potential therapeutic applications .

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

N-cyclopropyl-8-methoxy-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C14H14N2O3/c1-19-11-4-2-3-9-12(11)15-7-10(13(9)17)14(18)16-8-5-6-8/h2-4,7-8H,5-6H2,1H3,(H,15,17)(H,16,18)

InChI Key

RTRFZICHXGPSOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC=C(C2=O)C(=O)NC3CC3

Origin of Product

United States

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